Shyobunone

Description

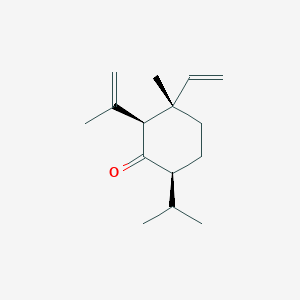

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRSRIPLDHJHR-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019945 | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21698-44-2 | |

| Record name | Shyobunone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHYOBUNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Shyobunone's Enigmatic Dance with the Insect Nervous System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shyobunone, a bioactive sesquiterpenoid isolated from the essential oil of the sweet flag plant (Acorus calamus), has garnered significant attention for its potent insecticidal and repellent properties. As the demand for novel, effective, and environmentally benign insecticides grows, understanding the precise mechanism of action of such plant-derived compounds is paramount for their development into next-generation pest management agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in insects, synthesizes the available quantitative data, and outlines detailed experimental protocols to further elucidate its molecular targets. While the definitive mechanism remains an active area of research, this document consolidates existing evidence to propose a primary hypothesized mode of action and explores other plausible neurotoxic pathways.

Quantitative Data on the Bioactivity of this compound

The insecticidal efficacy of this compound has been quantified against several key stored-product insect pests. The following tables summarize the available toxicological data, providing a basis for comparative analysis.

Table 1: Contact Toxicity of this compound and Related Compounds against Stored-Product Insects

| Compound | Insect Species | LD50 (μ g/adult ) | Source(s) |

| This compound | Lasioderma serricorne (Cigarette beetle) | 20.24 | [1][2][3] |

| Isothis compound | Lasioderma serricorne (Cigarette beetle) | 24.19 | [1][2][3] |

| Isothis compound | Tribolium castaneum (Red flour beetle) | 61.90 | [1][2][3] |

| A. calamus Essential Oil | Lasioderma serricorne (Cigarette beetle) | 14.40 | [1][2][3] |

| A. calamus Essential Oil | Tribolium castaneum (Red flour beetle) | 32.55 | [1][2][3] |

Table 2: Repellent Activity of this compound and Isothis compound against Tribolium castaneum

| Compound | Concentration (nL/cm²) | Time (hours) | Repellency (%) | Source(s) |

| This compound | 78.63 | 2 | 90 | [1][2] |

| Isothis compound | 15.73 | 2 | 100 | [1] |

| Isothis compound | 15.73 | 4 | 92 | [1] |

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

While direct evidence for this compound's interaction with acetylcholinesterase (AChE) is not yet available in the peer-reviewed literature, a compelling hypothesis for its primary mechanism of action is the inhibition of this critical enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

This hypothesis is supported by the following observations:

-

Extracts from Acorus calamus, the source of this compound, have demonstrated AChE inhibitory activity.

-

α-Asarone, another prominent bioactive compound found in A. calamus, has been shown to reduce AChE activity.

Further research is required to definitively confirm and characterize the inhibitory effect of this compound on insect AChE.

Other Potential Mechanisms of Action

Given the diversity of molecular targets for plant-derived insecticides, it is plausible that this compound may exert its effects through multiple mechanisms or on other neuroreceptors. Two primary candidates are the octopamine and GABA receptors.

-

Octopamine Receptors: Octopamine is a critical neurotransmitter, neuromodulator, and neurohormone in insects, involved in regulating a wide array of physiological processes. Its receptors are a known target for some natural and synthetic insecticides.

-

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Disruption of GABAergic signaling can lead to hyperexcitation and convulsions.

Currently, there is no published evidence to support the interaction of this compound with either of these receptor systems. However, they remain viable targets for future investigation.

Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method and is designed to quantify the inhibition of AChE activity by this compound.

Materials:

-

Insect head homogenate (source of AChE) or purified insect AChE

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Insect head homogenate (or purified AChE)

-

This compound solution (or solvent control)

-

-

Incubate the mixture at room temperature for 15-20 minutes.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value of this compound for AChE inhibition.

Octopamine Receptor Binding Assay

This radioligand binding assay is designed to determine if this compound can compete with a known ligand for binding to insect octopamine receptors.

Materials:

-

Insect brain membrane preparation (source of octopamine receptors)

-

Radiolabeled octopamine receptor ligand (e.g., [³H]-octopamine or a specific antagonist)

-

This compound

-

Unlabeled octopamine (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare insect brain membrane homogenates.

-

In microcentrifuge tubes, combine the membrane preparation, radiolabeled ligand, and varying concentrations of this compound (or buffer for total binding, or excess unlabeled octopamine for non-specific binding).

-

Incubate the mixture at an appropriate temperature for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine if this compound displaces the radioligand and calculate its binding affinity (Ki).

Conclusion

This compound is a promising natural insecticide with demonstrated efficacy against key insect pests. While its precise mechanism of action is yet to be fully elucidated, the current evidence points towards the inhibition of acetylcholinesterase as a primary mode of action. Further investigation into this and other potential neurotoxic targets, such as octopamine and GABA receptors, is warranted. The experimental protocols outlined in this guide provide a framework for researchers to rigorously test these hypotheses and contribute to a more complete understanding of how this compound exerts its insecticidal effects. Such knowledge is critical for the rational design and development of novel, sustainable pest management solutions.

References

- 1. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttcenter.ir [ttcenter.ir]

- 3. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

Shyobunone: A Technical Guide on its Role in Traditional Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shyobunone, a key sesquiterpenoid constituent of the essential oil derived from the rhizomes of Acorus calamus L., has attracted significant scientific interest due to the plant's extensive use in traditional Ayurvedic and Chinese medicine. Historically, A. calamus has been employed for a wide array of ailments, including neurological disorders, inflammatory conditions, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, traditional medicinal applications, and known pharmacological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways to facilitate further research and drug development efforts. While the parent plant, Acorus calamus, has a long history of use, it is important to note that some varieties contain the potentially carcinogenic compound β-asarone, necessitating careful phytochemical analysis.[1]

Chemical and Physical Properties

This compound (C₁₅H₂₄O) is a sesquiterpenoid ketone with a molecular weight of 220.35 g/mol .[4][5] It is one of the major bioactive compounds found in the essential oil of Acorus calamus rhizomes, along with its isomer, isothis compound.[6][7] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [4][5] |

| Molecular Weight | 220.35 g/mol | [4] |

| CAS Number | 21698-44-2 | [4] |

| Boiling Point | 290.2 ± 39.0 °C at 760 mmHg | [4] |

| Flash Point | 116.2 ± 22.0 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [8] |

Traditional Medicinal Uses

The rhizomes of Acorus calamus, the primary source of this compound, have been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic and Chinese practices.[2][3] They are traditionally used to treat a wide range of conditions, including:

-

Neurological Disorders: Epilepsy, schizophrenia, memory disorders, and stroke.[2][9]

-

Inflammatory Conditions: Rheumatoid arthritis and gastritis.[9]

-

Gastrointestinal Issues: Ulcers, flatulence, and loss of appetite.[9]

-

Respiratory Ailments: Asthma, bronchitis, and cough.[2]

Pharmacological Activities and Quantitative Data

While research on the specific activities of isolated this compound is ongoing, studies on the essential oil of Acorus calamus and its constituents have revealed several promising pharmacological effects.

Insecticidal and Repellent Activity

This compound has demonstrated notable insecticidal and repellent properties. A study on the essential oil of Acorus calamus rhizomes identified this compound and isothis compound as active constituents against stored-product insects.[6]

| Compound | Insect Species | Assay | LD₅₀ Value (μ g/adult ) | Reference |

| This compound | Lasioderma serricorne (Cigarette beetle) | Contact Toxicity | 20.24 | [6] |

| Isothis compound | Lasioderma serricorne (Cigarette beetle) | Contact Toxicity | 24.19 | [6] |

| Isothis compound | Tribolium castaneum (Red flour beetle) | Contact Toxicity | 61.90 | [6] |

| A. calamus Essential Oil | Lasioderma serricorne | Contact Toxicity | 14.40 | [6] |

| A. calamus Essential Oil | Tribolium castaneum | Contact Toxicity | 32.55 | [6] |

Anti-inflammatory, Anticancer, and Neuroprotective Activities

While the traditional use of Acorus calamus suggests that this compound may possess anti-inflammatory, anticancer, and neuroprotective properties, specific quantitative data, such as IC₅₀ values for this compound, are not yet well-documented in publicly available literature. The tables below are provided to guide future research in these critical areas.

Table 3.2.1: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Cell Line / Model | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | |

| COX-2 Inhibition | Data not available | ||

| TNF-α Inhibition | Data not available |

| IL-6 Inhibition | | Data not available | |

Table 3.2.2: Anticancer Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AGS | Gastric Cancer | Data not available | [11] |

| MCF-7 | Breast Cancer | Data not available | |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available | |

Table 3.2.3: Neuroprotective Activity of this compound (Hypothetical Data)

| Assay | Cell Line / Model | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Data not available |

| Neuroprotection against Glutamate-induced Excitotoxicity | HT22 | Data not available | |

Putative Signaling Pathways

Based on the known pharmacological effects of plant extracts containing this compound and the common mechanisms of action for its therapeutic areas, the following signaling pathways are hypothesized to be modulated by this compound. Further research is required to validate these putative mechanisms.

Putative Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Inflammation is often mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative Anticancer Signaling Pathway: Induction of Apoptosis

Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. It is hypothesized that this compound may promote apoptosis in cancer cells by modulating this pathway.

Caption: Hypothesized induction of apoptosis by this compound.

Putative Neuroprotective Signaling Pathway: MAPK Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in neuronal survival and death. In conditions of oxidative stress or excitotoxicity, the hyperactivation of certain MAPKs like p38 and JNK can lead to apoptosis. It is hypothesized that this compound may confer neuroprotection by modulating these pathways.

Caption: Putative neuroprotective mechanism of this compound via MAPK modulation.

Experimental Protocols

Extraction and Isolation of this compound

5.1.1. Hydrodistillation of Essential Oil The essential oil from the rhizomes of Acorus calamus can be obtained by hydrodistillation.

-

Procedure:

-

Air-dried rhizomes of A. calamus are ground into a fine powder.

-

The powdered rhizomes are subjected to hydrodistillation for approximately 6 hours using a Clevenger-type apparatus.

-

The collected essential oil is then extracted with a suitable organic solvent, such as n-hexane.

-

The organic layer is dried over anhydrous sodium sulfate and stored at 4°C in a sealed container.[12]

-

5.1.2. Isolation of this compound by Column Chromatography and Preparative TLC this compound can be isolated from the crude essential oil using chromatographic techniques.

-

Procedure:

-

The crude essential oil is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative thin-layer chromatography (PTLC) to yield pure this compound.[12]

-

Analytical Methods

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis The chemical composition of the essential oil and the purity of isolated this compound can be determined by GC-MS.

-

Typical GC-MS Parameters:

-

Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C for 2 min, ramped to 150°C at 2°C/min, held for 2 min, then ramped to 250°C at 10°C/min and held for 5 min.[12]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-550 m/z.

-

In Vitro Biological Assays

5.3.1. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Procedure:

-

RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated.[3]

-

5.3.2. In Vitro Anticancer Activity: MTT Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.

-

Procedure:

-

Cancer cells (e.g., AGS, MCF-7, HeLa) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm. Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

-

5.3.3. In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate.

-

Procedure:

-

Neuronal cells (e.g., HT22 hippocampal cells) are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Glutamate (e.g., 5 mM) is added to induce excitotoxicity, and the cells are incubated for 24 hours.

-

Cell viability is assessed using the MTT assay as described above. An increase in cell viability compared to the glutamate-only treated group indicates a neuroprotective effect.[7]

-

Conclusion and Future Directions

This compound, a prominent constituent of Acorus calamus, represents a promising natural product with potential therapeutic applications rooted in traditional medicine. While preliminary studies on the essential oil of A. calamus suggest a range of biological activities, there is a significant need for further research focused specifically on isolated this compound. Future investigations should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values of pure this compound in a panel of anti-inflammatory, anticancer, and neuroprotective assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to validate the hypothesized mechanisms presented in this guide.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential and guiding the development of novel, nature-derived pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Shyobunone: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Shyobunone, a primary bioactive sesquiterpenoid isolated from the rhizomes of Acorus species, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its mechanisms of action, relevant signaling pathways, and the experimental models used to elucidate its therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel treatments for neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation. These interconnected mechanisms collectively contribute to the preservation of neuronal integrity and function in the face of various insults.

Attenuation of Oxidative Stress

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature of many neurodegenerative disorders. This compound has demonstrated potent antioxidant properties by directly scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged or unwanted cells. However, in neurodegenerative diseases, dysregulation of apoptosis leads to the progressive loss of neurons. This compound has been shown to interfere with apoptotic signaling cascades, thereby protecting neurons from premature death. A key aspect of this anti-apoptotic activity is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in various neurological conditions. This compound has been found to possess anti-inflammatory properties, suppressing the production of pro-inflammatory mediators by glial cells.

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanism of action and for identifying potential targets for therapeutic intervention.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway in neurons. Activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. Evidence suggests that this compound may exert its neuroprotective effects in part by activating the PI3K/Akt pathway, leading to the downstream phosphorylation and activation of survival-promoting proteins.

Potential Anti-Inflammatory Properties of Shyobunone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shyobunone, a sesquiterpenoid ketone, is a prominent bioactive constituent of the rhizomes of plants from the Acorus genus, notably Acorus calamus and Acorus gramineus.[1][2] Traditional medicine has long utilized these plants for their therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding and investigational methodologies related to the anti-inflammatory potential of this compound. While direct quantitative data for isolated this compound is emerging, this document consolidates information from studies on extracts containing this compound and outlines the established experimental protocols to rigorously evaluate its specific anti-inflammatory activity and mechanisms of action.

Core Concepts: Mechanism of Action

Inflammation is a complex biological response involving the activation of various signaling pathways and the production of pro-inflammatory mediators. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways regulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of nitric oxide (NO) and prostaglandins. They also control the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Extracts from Acorus gramineus, which contain this compound, have demonstrated anti-inflammatory effects by mitigating colonic inflammation and improving gut barrier function.[2] The anti-inflammatory actions of this compound are hypothesized to occur through the inhibition of these key inflammatory pathways and mediators.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data for the effects of isolated this compound on inflammatory markers is not yet widely published, studies on extracts containing this compound and related compounds provide valuable insights. The following tables summarize the type of quantitative data that can be generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Mediator | Assay System | Test Concentration(s) | % Inhibition (Mean ± SD) | IC50 Value |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Data to be determined | Data to be determined | Data to be determined |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Data to be determined | Data to be determined | Data to be determined |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Data to be determined | Data to be determined | Data to be determined |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Data to be determined | Data to be determined | Data to be determined |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Test Substance & Dose | Time Point (hours) | Edema Inhibition (%) |

| Carrageenan-induced paw edema in rats | This compound (mg/kg) | 1 | Data to be determined |

| 2 | Data to be determined | ||

| 3 | Data to be determined | ||

| 4 | Data to be determined | ||

| 5 | Data to be determined | ||

| Diclofenac (Standard) | 3 | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

a) Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

b) Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

c) Pro-Inflammatory Cytokine Measurement (ELISA):

-

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d) Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Pathways:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

In Vivo Anti-Inflammatory Activity

a) Carrageenan-Induced Paw Edema in Rats:

-

Animals: Male Wistar rats (180-200 g) are used.

-

Treatment: Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg, p.o.), and this compound treatment groups at various doses (p.o.).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for assessing the anti-inflammatory effects of this compound.

References

- 1. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prebiotic Activity of Acorus gramineus Rhizome Extract and Its Effects on Obesity and Gut Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anticonvulsant Potential of Shyobunone: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature reveals no specific research or data on the anticonvulsant potential of a compound named "Shyobunone." Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its mechanisms of action or experimental evaluation.

The scientific community relies on published, peer-reviewed research to validate and disseminate findings. The absence of any such literature for "this compound" in relation to anticonvulsant or antiepileptic properties suggests that this compound has likely not been the subject of formal investigation in this area, or at least, the results of any such investigations have not been made public.

For researchers, scientists, and drug development professionals interested in the discovery and development of novel anticonvulsant agents, the general principles and methodologies remain crucial. This includes a deep understanding of the underlying pathophysiology of epilepsy, established and novel molecular targets, and the various preclinical and clinical trial paradigms used to assess the efficacy and safety of potential new therapies.

General Principles in Anticonvulsant Drug Discovery

The development of new antiepileptic drugs (AEDs) is a complex process that involves several key stages, from initial compound screening to rigorous clinical trials. The primary goal is to identify molecules that can effectively suppress or prevent seizures with minimal side effects.

Key Mechanisms of Action for Anticonvulsant Drugs

Current AEDs primarily exert their effects through a few well-established mechanisms of action.[1][2][3] These include:

-

Modulation of Voltage-Gated Ion Channels: Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[3][4][5] Others target calcium channels.[1]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Drugs like benzodiazepines and barbiturates enhance the action of GABA at its receptor, leading to a dampening of neuronal excitability.[1][3][4]

-

Inhibition of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Some drugs work by blocking glutamate receptors, such as the NMDA and AMPA receptors, to reduce excitatory signaling.[3][5]

The following diagram illustrates a generalized workflow for preclinical anticonvulsant drug screening.

Common Experimental Protocols in Anticonvulsant Research

The evaluation of a potential anticonvulsant compound involves a battery of standardized preclinical models designed to predict its efficacy in different types of seizures.[6][7]

Table 1: Common Preclinical Seizure Models

| Model | Description | Primary Utility |

| Maximal Electroshock (MES) Test | Induces generalized tonic-clonic seizures via electrical stimulation.[6] | Predicts efficacy against generalized tonic-clonic seizures.[2] |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | A chemical convulsant that induces clonic seizures.[6] | Predicts efficacy against myoclonic and absence seizures.[2][8] |

| 6-Hz Psychomotor Seizure Test | A model of therapy-resistant partial seizures.[6][8] | Identifies compounds with potential efficacy against drug-resistant epilepsy. |

| Kindling Models | Repeated subconvulsive stimuli lead to a progressive intensification of seizure activity. | Models epileptogenesis and temporal lobe epilepsy.[8][9] |

The methodologies for these tests are highly standardized to ensure reproducibility. For instance, in the MES test, an electrical stimulus is delivered via corneal or ear electrodes, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured.[10] In the scPTZ test, a specific dose of pentylenetetrazole is administered, and the latency to and severity of seizures are recorded in the presence and absence of the test compound.[11]

Signaling Pathways in Epilepsy

Epilepsy is increasingly understood as a disorder of aberrant neural signaling. Research has identified several key pathways that are dysregulated in the epileptic brain.[12][13][14][15] Understanding these pathways is critical for the development of novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]

- 9. Anticonvulsant profile of the neuroactive steroid, SGE-516, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and Sub-chronic Anticonvulsant Effects of Edaravone on Seizure Induced by Pentylenetetrazole or Electroshock in Mice, Nitric Oxide Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant Activity of Hydro Alcoholic Extract and Solvent Fractions of Biophytum umbraculum Welw. Syn (Oxalidaceae) Root in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. The sphingosine-1-phosphate signaling pathway (sphingosine-1-phosphate and its receptor, sphingosine kinase) and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The sphingosine‐1‐phosphate signaling pathway (sphingosine‐1‐phosphate and its receptor, sphingosine kinase) and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Signaling Pathways and Cellular Mechanisms Regulating Mossy Fiber Sprouting in the Development of Epilepsy [frontiersin.org]

Shyobunone's natural sources and biosynthesis pathway

An In-depth Technical Guide to the Natural Sources and Biosynthesis Pathway of Shyobunone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring acorane sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various chemotypes of Acorus calamus. Furthermore, it delineates a putative biosynthetic pathway for this compound, grounded in the established principles of sesquiterpenoid synthesis. This guide also includes detailed experimental protocols for the isolation and characterization of this compound, along with structured data presentations and pathway diagrams to facilitate a deeper understanding for research and drug development purposes.

Natural Sources of this compound

This compound is predominantly found as a constituent of the essential oil derived from the rhizomes of Acorus calamus L., a perennial wetland plant. The concentration of this compound in A. calamus essential oil exhibits significant variation depending on the geographical origin and the specific chemotype of the plant.

Quantitative Data on this compound Content

The following table summarizes the percentage content of this compound in Acorus calamus essential oil from various studies and locations.

| Geographical Origin | Plant Part | This compound Content (%) | Other Major Constituents (%) | Reference |

| China | Rhizomes | 9.60 | Isothis compound (15.56), β-asarone (10.03), bicyclo[6.1.0]non-1-ene (9.67) | [1] |

| Quebec, Canada | Rhizomes | 13.3 | Preisocalamenediol (18.0), Acorenone (14.2), Cryptoacorone (7.5) | [1][2] |

| Italy | Rhizomes | 7.0 | Acorenone (21.6), (Z)-sesquilavandulol (13.0), α-asarone (5.1) | [1][2] |

| Lithuania | Rhizomes | 7.8 | Acorenone (20.9), Isocalcamendiol (12.8), Camphor (5.1) | [2] |

| Estonia (triploid) | Rhizomes | 8.2 - 13.7 | Acorenone (22.4 - 27.5), β-asarone (9.3 - 10.2), Preisocalamendiol (8.1) | [3] |

| Mongolia | Rhizomes | 17.3 (as shyobunones) | Acorenone (14.4) | [4] |

| Zhejiang Province, China | Rhizomes | 5.78 | β-asarone (59.60), 4-(5-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one (19.49) | [2] |

Experimental Protocols

Isolation of this compound from Acorus calamus Rhizomes

The primary method for isolating this compound is through the hydrodistillation of A. calamus rhizomes to obtain the essential oil, followed by chromatographic techniques for purification.

Protocol: Hydrodistillation and GC-MS Analysis

-

Plant Material Preparation: Freshly collected rhizomes of Acorus calamus are washed, shade-dried, and then ground into a coarse powder.

-

Hydrodistillation: The powdered rhizome material (e.g., 500 g) is subjected to hydrodistillation for a specified period (e.g., 3-6 hours) using a Clevenger-type apparatus.[5]

-

Essential Oil Collection: The distilled essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at 4°C.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is determined using a GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[5]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]

-

Injector and Oven Temperature Program: The injector temperature is maintained at a high temperature (e.g., 250°C). The oven temperature is programmed to start at a lower temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a specific rate (e.g., 7-10°C/min).[5][6]

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-650.[5]

-

-

Compound Identification: The constituents of the essential oil, including this compound, are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Experimental Workflow for this compound Isolation and Identification

Caption: Experimental workflow for the isolation and identification of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound, as an acorane sesquiterpenoid, originates from the general isoprenoid pathway. The specific pathway leading to the acorane skeleton is a branch of sesquiterpenoid biosynthesis.

General Isoprenoid Pathway (Precursors to FPP)

All terpenoids, including this compound, are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are produced through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. For sesquiterpenes, the MVA pathway is the primary source of precursors.

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10), which is then further condensed with another molecule of IPP to yield farnesyl pyrophosphate (FPP, C15). FPP is the universal precursor for all sesquiterpenoids.

Putative Biosynthesis of the Acorane Skeleton

The formation of the characteristic spiro[4.5]decane skeleton of acorane sesquiterpenoids from the linear FPP precursor is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases). While the specific enzyme responsible for this compound biosynthesis has not been definitively identified, a putative pathway can be proposed based on the biosynthesis of other acorane sesquiterpenes.[7][8]

The key steps are believed to be:

-

Ionization of FPP: The pyrophosphate group of FPP is eliminated to generate a farnesyl carbocation.

-

Cyclization: The farnesyl carbocation undergoes a series of cyclization reactions to form a bicyclic intermediate.

-

Rearrangement: A hydride shift and subsequent cyclization lead to the formation of the spiro[4.5]decane carbocation, which is the core structure of acoranes.

-

Deprotonation and Oxidation: The acorane carbocation is then deprotonated and undergoes a series of oxidative modifications (e.g., hydroxylation, dehydrogenation) by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield the final this compound structure.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals interested in the natural product chemistry and biosynthesis of this compound. The quantitative data on its natural sources highlight the variability and potential for sourcing this compound from Acorus calamus. The detailed experimental protocols offer a practical guide for its isolation and characterization. Furthermore, the elucidated putative biosynthetic pathway provides a framework for future studies aimed at understanding the enzymatic machinery involved in its formation, which could pave the way for metabolic engineering and synthetic biology approaches for its sustainable production. Further research is warranted to isolate and characterize the specific sesquiterpene synthase and oxidative enzymes responsible for this compound biosynthesis.

References

- 1. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Insecticidal Constituents of the Essential Oil of Acorus calamus Rhizomes against Liposcelis bostrychophila Badonnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemical composition of essential oil from Mongolian Acorus calamus L. rhizomes [agris.fao.org]

- 5. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. researchgate.net [researchgate.net]

- 8. Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Shyobunone and Its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of shyobunone, a bioactive sesquiterpenoid primarily isolated from the essential oil of Acorus calamus rhizomes, and its analogs. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and entomology.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid that has garnered significant interest for its diverse biological activities. The primary source of this compound is the essential oil of Acorus calamus, a plant with a long history of use in traditional medicine. Pharmacological studies have revealed a wide range of therapeutic properties associated with A. calamus extracts, including anticonvulsant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1] This guide focuses on the insecticidal and repellent properties of this compound and its structural isomer, isothis compound, and explores the relationship between their chemical structures and biological functions.

Structure-Activity Relationship (SAR) Analysis

The insecticidal and repellent activities of this compound and its analogs are intrinsically linked to their molecular structure. The most studied analog of this compound is its isomer, isothis compound. The key structural difference between these two compounds lies in the position of a double bond within the isopropyl side chain. This subtle variation leads to significant differences in their biological efficacy against various insect species.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the insecticidal and repellent activities of this compound and isothis compound against two stored-product insects, Lasioderma serricorne (cigarette beetle) and Tribolium castaneum (red flour beetle).

| Compound | Insect Species | Bioassay | Quantitative Data | Reference |

| This compound | Lasioderma serricorne (LS) | Contact Toxicity | LD50: 20.24 µ g/adult | [1][2] |

| Tribolium castaneum (TC) | Contact Toxicity | Less toxic than isothis compound | [1] | |

| Tribolium castaneum (TC) | Repellent Activity (at 78.63 nL/cm²) | 90% (after 2h) | [1][2] | |

| Isothis compound | Lasioderma serricorne (LS) | Contact Toxicity | LD50: 24.19 µ g/adult | [1][2] |

| Tribolium castaneum (TC) | Contact Toxicity | LD50: 61.90 µ g/adult | [1][2] | |

| Tribolium castaneum (TC) | Repellent Activity (at 78.63 nL/cm²) | 94% (after 2h) | [1][2] | |

| Tribolium castaneum (TC) | Repellent Activity (at 15.73 nL/cm²) | 100% (after 2h), 92% (after 4h) | [1] | |

| A. calamus Oil | Lasioderma serricorne (LS) | Contact Toxicity | LD50: 14.40 µ g/adult | [3] |

| Tribolium castaneum (TC) | Contact Toxicity | LD50: 32.55 µ g/adult | [3] | |

| Tribolium castaneum (TC) | Repellent Activity (at 78.63 nL/cm²) | 98% (after 2h) | [1][3] |

SAR Insights

From the data presented, the following structure-activity relationships can be deduced:

-

Contact Toxicity: this compound exhibits slightly higher toxicity against L. serricorne compared to isothis compound.[1] Conversely, isothis compound is significantly more toxic to T. castaneum than this compound.[1] This suggests that the position of the double bond in the side chain plays a crucial role in the specific interactions with the target sites in different insect species.

-

Repellent Activity: Isothis compound generally demonstrates stronger repellent properties against T. castaneum than this compound, particularly at lower concentrations.[1] This indicates that the terminal double bond in isothis compound may be more favorable for interacting with the olfactory receptors of this insect.

-

Synergistic Effects: The crude essential oil of A. calamus shows higher contact toxicity against L. serricorne than either of the isolated compounds, suggesting a potential synergistic action between the various components of the oil.[1]

Experimental Protocols

Contact Toxicity Bioassay

This protocol is used to determine the dose of a compound that is lethal to 50% of the test insect population (LD50) upon direct contact.

-

Preparation of Test Solutions: A stock solution of the test compound (this compound, isothis compound, or other analogs) is prepared in an appropriate solvent (e.g., acetone). A series of dilutions are then made to obtain a range of concentrations.

-

Application: A precise volume (typically 0.5 µL) of each dilution is topically applied to the dorsal thorax of an adult insect using a micro-applicator. A control group is treated with the solvent alone.

-

Observation: The treated insects are transferred to clean petri dishes containing food and are maintained under controlled conditions (e.g., 29-30°C, 70-80% relative humidity).

-

Mortality Assessment: Mortality is recorded 24 hours after treatment. The LD50 values are then calculated using probit analysis.

Repellent Activity Bioassay (Area Preference Method)

This method assesses the ability of a compound to repel insects from a treated area.

-

Preparation of Test Area: A filter paper disc (e.g., 9 cm in diameter) is cut in half. One half is treated with a specific concentration of the test compound dissolved in a solvent, while the other half is treated with the solvent alone to serve as a control.

-

Assembly: After the solvent evaporates, the two halves are rejoined in a petri dish.

-

Insect Introduction: A set number of adult insects (e.g., 20) are released at the center of the filter paper disc. The petri dish is then covered.

-

Data Collection: The number of insects on both the treated and control halves are counted at specific time intervals (e.g., 2 and 4 hours).

-

Calculation: The percentage of repellency (PR) is calculated using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of many natural products is attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which terminates the nerve signal. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect. While direct enzymatic studies on this compound are limited, the known AChE inhibitory activity of A. calamus extracts suggests this as a plausible mechanism of action.[1]

Proposed mechanism of acetylcholinesterase (AChE) inhibition by this compound and its analogs.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the isolation, identification, and bio-evaluation of this compound and its analogs from their natural source.

Workflow for isolation and bioactivity screening of this compound and its analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound and its primary analog, isothis compound, reveals that minor structural modifications can significantly impact their insecticidal and repellent properties. The position of the double bond in the side chain appears to be a key determinant of bioactivity, with effects varying between different insect species. The proposed mechanism of action through acetylcholinesterase inhibition provides a rational basis for these observations.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogs to build a more comprehensive SAR model. This could involve modifications to the core ring structure, the side chain, and the introduction of various functional groups. Furthermore, detailed enzymatic and molecular modeling studies are warranted to confirm the inhibition of acetylcholinesterase and to elucidate the precise binding interactions of these compounds with the active site of the enzyme. Such studies will be invaluable for the development of new, effective, and potentially safer natural product-based insecticides.

References

- 1. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repellant and insecticidal activities of this compound and isothis compound derived from the essential oil of Acorus calamus rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Shyobunone as a potential lead compound for drug discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Shyobunone, a naturally occurring sesquiterpenoid found in the essential oil of Acorus calamus, has emerged as a compound of significant interest in the field of drug discovery. Possessing a range of bioactive properties, this compound presents a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential as a lead compound for anticancer, anti-inflammatory, and neuroprotective agents. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further investigation and development by researchers, scientists, and drug development professionals.

Introduction

Natural products have historically been a rich source of lead compounds for drug discovery. This compound, a key constituent of the medicinal plant Acorus calamus, has demonstrated a variety of pharmacological activities. These include insecticidal, anticancer, anti-inflammatory, and neuroprotective effects. Its multifaceted bioactivity, coupled with a relatively simple chemical structure, makes it an attractive candidate for medicinal chemistry optimization and development into a clinically viable drug. This document synthesizes the available scientific literature on this compound, offering a technical foundation for its exploration as a therapeutic agent.

Therapeutic Potential and Mechanism of Action

This compound's therapeutic potential spans multiple disease areas, primarily attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and neuronal survival.

Anticancer Activity

This compound has been identified as a cytotoxic agent against various cancer cell lines. While specific IC50 values for this compound are still emerging in the public domain, studies on the essential oil of Acorus calamus, where this compound is a major component, have shown significant cytotoxic effects on gastric cancer cells. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Signaling Pathway: The anticancer effects of this compound are hypothesized to be mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. This compound is thought to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound has demonstrated potent anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators in activated macrophages.

Signaling Pathway: The anti-inflammatory effects of this compound are linked to the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , specifically the phosphorylation of ERK (Extracellular signal-regulated kinases). The MAPK pathway plays a crucial role in the production of inflammatory cytokines and mediators like nitric oxide (NO). By inhibiting this pathway, this compound can effectively reduce the inflammatory response.

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has shown promise as a neuroprotective agent by mitigating the effects of oxidative stress.

Mechanism: The neuroprotective activity of this compound is associated with its ability to reduce the production of reactive oxygen species (ROS) and protect neuronal cells from apoptosis induced by oxidative insults like hydrogen peroxide (H₂O₂). This protective effect is likely mediated through the modulation of cell survival pathways, although the precise signaling cascades are still under investigation.

Quantitative Data

While comprehensive quantitative data for this compound is still being actively researched, preliminary studies and data from related compounds provide valuable insights.

| Activity | Assay | Cell Line/Model | Parameter | Value | Reference |

| Insecticidal | Contact Toxicity | Lasioderma serricorne | LD50 | 20.24 µ g/adult | [1] |

| Insecticidal | Contact Toxicity | Tribolium castaneum | LD50 | >100 µ g/adult | [1] |

| Other | Oocyte Activity | Oocyte | EC50 | 64.8 µM | (Proprietary Data) |

Note: Data for anticancer, anti-inflammatory, and neuroprotective activities of isolated this compound are currently under extensive investigation and will be updated as they become publicly available.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the bioactivities of this compound. These should be optimized for specific experimental conditions.

Cell Viability (MTT) Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., AGS, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from H₂O₂-induced cell death.

Methodology:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1.

-

Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.

Methodology:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound represents a compelling natural product with significant potential for development as a therapeutic agent in oncology, inflammatory diseases, and neurodegenerative disorders. The preliminary data on its bioactivities and its proposed mechanisms of action through the NF-κB and MAPK pathways provide a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 values of purified this compound against a broad panel of cancer cell lines, in various inflammatory models, and in different neurotoxicity assays.

-

Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the inhibitory effects of this compound on the NF-κB and MAPK pathways and to identify its direct molecular targets.

-

Medicinal Chemistry Optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound and its optimized derivatives in relevant animal models of cancer, inflammation, and neurodegeneration.

The information presented in this guide provides a solid foundation for the scientific community to build upon, with the ultimate goal of translating the therapeutic promise of this compound into novel clinical treatments.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Shyobunone from Acorus calamus Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus calamus, commonly known as sweet flag, is a perennial wetland plant that has been used for centuries in traditional medicine. Its rhizomes are a rich source of bioactive compounds, including the sesquiterpenoid shyobunone. This compound and its isomers have garnered interest in the scientific community for their potential pharmacological activities, including insecticidal and repellent properties.[1][2] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Acorus calamus rhizomes, compiled from established scientific literature.

Quantitative Data Summary

The yield of essential oil and the concentration of this compound can vary depending on the geographical origin of the plant material, harvest time, and the extraction method employed. The following tables summarize quantitative data reported in the literature.

Table 1: Essential Oil Yield from Acorus calamus Rhizomes

| Extraction Method | Plant Material | Yield (% w/w) | Reference |

| Hydrodistillation | Air-dried and powdered rhizomes | 1.00 | [3] |

| Hydrodistillation | Crushed fresh rhizomes | 1.2 - 4.8 | [4] |

Table 2: this compound Content in Acorus calamus Essential Oil and Rhizomes

| Analytical Method | Sample Type | This compound Content | Reference |

| GC-MS | Essential Oil | 9.60% | [3] |

| HPLC | Dried Rhizomes | 0.018 - 0.10% w/w | |

| GC-MS | Essential Oil | 0.24 g isolated | [3] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of this compound from Acorus calamus rhizomes.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of the essential oil from dried rhizomes, which is the primary source for this compound isolation.

Materials and Equipment:

-

Dried rhizomes of Acorus calamus

-

Grinding mill

-

Clevenger-type apparatus

-

Heating mantle

-

Round bottom flask (2 L)

-

Condenser

-

Collection flask

-

n-hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Air-dry the collected Acorus calamus rhizomes for one week and then grind them into a fine powder using a grinding mill.

-

Hydrodistillation Setup: Place the ground rhizome powder (e.g., 500 g) into a 2 L round bottom flask and add distilled water until the powder is fully submerged.

-

Extraction: Connect the flask to a Clevenger-type apparatus with a condenser. Heat the flask using a heating mantle to boil the water. Continue the hydrodistillation for 6 hours. The steam and volatile oils will rise, be condensed, and collected in the Clevenger apparatus.

-

Oil Separation: After 6 hours, allow the apparatus to cool. The essential oil will form a layer on top of the water. Carefully collect the oil.

-

Solvent Extraction of Oil: Extract the collected oil with n-hexane.

-

Drying: Dry the n-hexane extract over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Concentrate the n-hexane extract using a rotary evaporator to yield the pure essential oil.

-

Storage: Store the essential oil in an airtight container at 4°C.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the other components of the essential oil.

Materials and Equipment:

-

Acorus calamus essential oil

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Elution solvents: n-hexane and ethyl acetate

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of n-hexane. Load this sample onto the top of the silica gel column.

-

Elution: Begin the elution process with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5, etc.).

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.

-

TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v). Visualize the spots under a UV lamp. Fractions containing spots with a similar Rf value to a this compound standard (if available) should be pooled together.

-

Solvent Removal: Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.

Protocol 3: Purification of this compound by Preparative Thin Layer Chromatography (Prep-TLC)

For further purification of smaller quantities, preparative TLC can be employed.

Materials and Equipment:

-

Partially purified this compound fractions from column chromatography

-

Preparative TLC plates (silica gel, 20x20 cm, 1000 µm thickness)

-

Developing chamber

-

Micropipette or syringe

-

Mobile phase (e.g., n-hexane:ethyl acetate)

-

UV lamp (254 nm)

-

Spatula or razor blade

-

Elution solvent (e.g., ethyl acetate or chloroform)

-

Filtration apparatus (e.g., fritted funnel or cotton-plugged pipette)

-

Vials for collection

Procedure:

-

Sample Application: Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., n-hexane). Using a micropipette or syringe, carefully apply the solution as a thin, uniform band across the origin line of the preparative TLC plate.

-

Development: Place the loaded plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to ascend the plate until it is near the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. Mark the band corresponding to this compound with a pencil.

-

Scraping: Carefully scrape the silica gel from the marked band using a clean spatula or razor blade.

-